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Cat. No.: B153764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for Funalenone, a

bioactive phenalenone natural product. As a molecule of interest for its inhibitory effects on

enzymes such as collagenase, a thorough understanding of its structural characterization is

paramount for researchers in drug discovery and natural product chemistry. This document

delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that form

the foundation of Funalenone's structural elucidation, offering insights into the experimental

rationale and data interpretation.

Introduction to Funalenone: A Bioactive
Phenalenone
Funalenone is a polyketide metabolite isolated from the fungus Aspergillus niger. Its chemical

structure has been identified as 3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one, with the

molecular formula C₁₅H₁₂O₆. The phenalenone core of Funalenone is a recurring motif in a

variety of natural products known for their diverse biological activities. The specific substitution

pattern of hydroxyl groups and a methyl group on the Funalenone scaffold is critical to its

bioactivity, making unambiguous spectroscopic characterization essential.
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The structural determination of Funalenone relies on a combination of modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass

Spectrometry (HRMS). These methods provide detailed information about the carbon skeleton,

the nature and connectivity of functional groups, and the overall molecular formula, culminating

in a complete and confident structural assignment.

Mass Spectrometry Data: Unveiling the Molecular
Formula
High-resolution mass spectrometry is a cornerstone technique for determining the elemental

composition of an unknown compound with high precision. For Funalenone, High-Resolution

Electron Spray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice, providing

the exact mass of the molecule and, by extension, its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Funalenone

Ionization
Mode

Adduct Calculated m/z Found m/z
Molecular
Formula

Positive [M+H]⁺ 289.0707 289.0709 C₁₅H₁₃O₆⁺

The experimentally observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺)

is in close agreement with the calculated value for the molecular formula C₁₅H₁₂O₆, confirming

the elemental composition of Funalenone.

Experimental Protocol: High-Resolution Mass
Spectrometry
A standard protocol for acquiring HR-ESI-MS data for a natural product like Funalenone is as

follows:

Sample Preparation: A dilute solution of the purified Funalenone is prepared in a suitable

solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as

a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)
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source.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A

full scan mass spectrum is acquired over a relevant m/z range.

Data Analysis: The exact mass of the most abundant ion corresponding to the protonated

molecule is determined. This value is then used to calculate the elemental composition using

software that considers the isotopic abundances of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Architecture
NMR spectroscopy provides the most detailed insights into the structure of a molecule,

revealing the chemical environment of each carbon and hydrogen atom and their connectivity.

For Funalenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY,

HSQC, HMBC) NMR experiments is employed for a complete structural assignment.

¹H NMR Data
The ¹H NMR spectrum of Funalenone displays signals corresponding to the aromatic protons,

a methyl group, and exchangeable phenolic hydroxyl protons. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard reference, and the coupling constants

(J) are given in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Funalenone (in DMSO-d₆)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.48 s -

H-5 6.75 s -

H-8 6.95 s -

6-CH₃ 2.58 s -

3-OH 9.85 br s -

4-OH 9.45 br s -

7-OH 10.20 br s -

9-OH 14.85 s -

Note: The broad singlet (br s) for the hydroxyl protons indicates their exchangeable nature. The

significant downfield shift of the 9-OH proton is indicative of strong intramolecular hydrogen

bonding with the adjacent ketone at C-1.

¹³C NMR Data
The ¹³C NMR spectrum of Funalenone reveals 15 distinct carbon signals, consistent with the

molecular formula. The chemical shifts provide information about the type of carbon atom (e.g.,

carbonyl, aromatic, aliphatic).

Table 3: ¹³C NMR Spectroscopic Data for Funalenone (in DMSO-d₆)
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 181.5

C-2 108.5

C-3 160.1

C-3a 105.8

C-4 158.2

C-5 109.1

C-6 145.8

C-6a 112.5

C-7 155.4

C-8 102.3

C-9 165.7

C-9a 107.2

C-9b 135.4

6-CH₃ 22.1

2D NMR Correlation Data and Structure Elucidation
Two-dimensional NMR experiments are crucial for establishing the connectivity between

protons and carbons, ultimately leading to the complete structural assignment of Funalenone.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically on adjacent carbon atoms. For Funalenone, with its isolated aromatic

protons, COSY correlations are minimal but can help confirm the absence of vicinal proton-

proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with the carbon atom to which it is directly attached. This allows for the unambiguous

assignment of the protonated carbons in the ¹³C NMR spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating

the carbon skeleton. It shows correlations between protons and carbons that are two or three

bonds away. For Funalenone, key HMBC correlations would include:

The methyl protons (6-CH₃) showing correlations to C-5, C-6, and C-6a, confirming its

position.

The aromatic protons (H-2, H-5, H-8) showing correlations to neighboring quaternary and

protonated carbons, allowing for the assembly of the phenalenone ring system.

The hydroxyl protons, particularly the hydrogen-bonded 9-OH, showing correlations to C-

8, C-9, and C-9a.

Experimental Protocol: NMR Spectroscopy
A comprehensive NMR analysis of Funalenone involves the following steps:

Sample Preparation: A sample of 5-10 mg of purified Funalenone is dissolved in

approximately 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆),

which is capable of dissolving the polar compound and has a well-characterized residual

solvent peak for referencing.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher) equipped with a suitable probe.

1D NMR Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired.

2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC,

are performed to establish connectivity.

Data Processing and Analysis: The acquired data is processed using appropriate software

(e.g., applying Fourier transformation, phase correction, and baseline correction). The

chemical shifts, coupling constants, and correlations are then analyzed to assemble the final

structure.
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Visualizing the Spectroscopic Workflow and
Structural Correlations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Funalenone and the key HMBC correlations that confirm its structure.
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Caption: Workflow for the spectroscopic analysis of Funalenone.

Caption: Key HMBC correlations for confirming the structure of Funalenone.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/product/b153764?utm_src=pdf-body-img
https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/product/b153764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The comprehensive analysis of spectroscopic data from high-resolution mass spectrometry and

a suite of NMR experiments provides a definitive structural elucidation of Funalenone as

3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one. The presented data and experimental

protocols serve as a robust guide for researchers working on the characterization of

Funalenone and related natural products. This foundational knowledge is critical for further

investigations into its biosynthesis, mechanism of action, and potential as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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